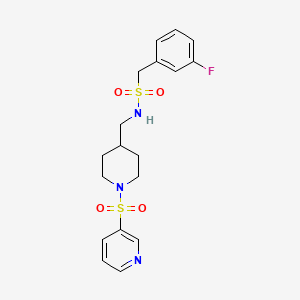
1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O4S2 and its molecular weight is 427.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been reported to target thefibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Fgfr inhibitors generally work by binding to the receptor, preventing its dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibits the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway. Physiologically, the FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
For instance, a similar compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
生物活性
The compound 1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula: C21H20FN3O6S
- Molecular Weight: 461.46 g/mol
- CAS Number: 2098974-13-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which play crucial roles in various signaling pathways. Notably, it has shown inhibitory effects on:
- GSK-3β (Glycogen Synthase Kinase 3 Beta) : This kinase is involved in numerous cellular processes, including metabolism and cell differentiation.
- IKK-β (IκB Kinase Beta) : A key player in the NF-kB signaling pathway, which regulates immune response and inflammation.
- ROCK (Rho-associated protein kinase) : Involved in smooth muscle contraction and cell migration.
Inhibition Potency
The compound exhibited varying degrees of potency against the aforementioned kinases. The following table summarizes the IC50 values observed in different studies:
Anti-inflammatory Effects
In a study focusing on inflammation models, the compound effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Metabolic Stability
The metabolic stability of the compound was evaluated using mouse liver microsomes. It demonstrated high stability with negligible degradation over a 15-minute incubation period, indicating a favorable pharmacokinetic profile for further development .
Cytotoxicity Assessment
In cytotoxicity assays, compounds with similar structures were screened for cell viability at concentrations up to 10 µM. The results showed that many derivatives did not adversely affect cell viability, making them suitable candidates for therapeutic applications .
特性
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S2/c19-17-4-1-3-16(11-17)14-27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHRQLDTWTWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













